

Commercial Availability and Synthetic Applications of 1,9-Decadiyne: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,9-Decadiyne**

Cat. No.: **B160743**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Decadiyne (CAS No. 1720-38-3) is a linear ten-carbon chain hydrocarbon featuring terminal alkyne groups.^[1] This bifunctional molecule serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures and polymers. Its terminal alkyne functionalities make it a valuable precursor for reactions such as Sonogashira coupling and Acyclic Diene Metathesis (ADMET) polymerization, enabling the synthesis of conjugated systems and novel polymeric materials. This guide provides an in-depth overview of the commercial availability of **1,9-Decadiyne**, its key physical and chemical properties, and detailed experimental protocols for its application in common synthetic transformations.

Commercial Availability and Suppliers

1,9-Decadiyne is readily available from a variety of chemical suppliers, typically offered in purities ranging from 97% to over 98%. It is commonly sold in quantities of grams to tens of grams. The following table summarizes the offerings from several prominent suppliers.

Supplier	Purity	Available Quantities	Price (USD)
Thermo Scientific Chemicals	≥96.0% (GC) [2]	5 g, 25 g [2]	\$176.37 (5 g), \$333.65 (25 g) [2] [3]
Sigma-Aldrich (Ambeed)	98%	1 g, 5 g, 25 g	\$34.50 (1 g), \$126.50 (5 g), \$477.25 (25 g)
Fluorochem	---	1 g, 5 g, 25 g [4]	£17.00 (1 g), £66.00 (5 g), £284.00 (25 g) [4]
ChemicalBook	---	Inquire	Inquire

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the supplier's website for the most current pricing and availability.

Physicochemical Properties

1,9-Decadiyne is a clear, colorless to yellow liquid at room temperature.[\[2\]](#)[\[5\]](#) A summary of its key physical and chemical properties is presented in the table below.

Property	Value
Molecular Formula	C ₁₀ H ₁₄ [1] [2] [3] [6]
Molecular Weight	134.22 g/mol [1] [3] [6]
CAS Number	1720-38-3 [1] [2]
Density	0.822 g/mL
Boiling Point	72°C @ 13 mmHg [5] , 80-81°C @ 10 mmHg [7]
Melting Point	-6.35°C (estimate) [7] , -35°C (approx.) [1]
Refractive Index	1.449-1.453 [7] , 1.4480-1.4530 @ 20°C [2]
Solubility	Insoluble in water [7] [8]
Flash Point	60°C

Experimental Protocols

1,9-Decadiyne is a key substrate in several important organic reactions. Below are detailed experimental protocols for two common applications: Sonogashira coupling and Acyclic Diene Metathesis (ADMET) polymerization.

Sonogashira Coupling of 1,9-Decadiyne with an Aryl Halide

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.^{[9][10]} This reaction is highly valuable for the synthesis of substituted alkynes.

Reaction Scheme:

Materials:

- **1,9-Decadiyne**
- Aryl halide (e.g., Iodobenzene)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Copper(I) iodide (CuI)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Triethylamine (TEA))
- Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
- Inert gas (Argon or Nitrogen)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (2-5 mol%) and CuI (3-10 mol%).
- Add the anhydrous solvent (e.g., THF) and the base (e.g., TEA, 2-3 equivalents).

- Add the aryl halide (2.2 equivalents).
- Slowly add a solution of **1,9-Decadiyne** (1 equivalent) in the reaction solvent to the stirring mixture.
- Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired diaryl-substituted decadiyne.

Acyclic Diene Metathesis (ADMET) Polymerization of 1,9-Decadiyne

ADMET polymerization is a step-growth condensation polymerization used to create polyenes from terminal dienes.^[11] While the classic example involves dienes, this methodology can be adapted for diynes, leading to the formation of conjugated polymers. The reaction is driven by the removal of a volatile byproduct, typically ethylene.^[11]

Reaction Scheme:

Materials:

- **1,9-Decadiyne**
- Grubbs' catalyst (e.g., Grubbs' first or second generation catalyst)
- Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)

- Inert gas (Argon or Nitrogen)
- High vacuum line

Procedure:

- In a glovebox, charge a Schlenk flask equipped with a magnetic stir bar with **1,9-Decadiyne**.
- Add the Grubbs' catalyst (typically 0.1-1 mol%) to the neat monomer or as a solution in the anhydrous, degassed solvent.
- Stir the mixture at room temperature or with gentle heating under a positive pressure of inert gas.
- After an initial reaction period, connect the flask to a high vacuum line to remove the volatile byproducts (e.g., ethylene) and drive the polymerization to completion.
- Continue the reaction under vacuum for several hours to days, monitoring the increase in viscosity of the reaction mixture.
- Once the desired molecular weight is achieved (as determined by techniques like Gel Permeation Chromatography (GPC)), dissolve the polymer in a suitable solvent and precipitate it into a non-solvent (e.g., methanol).
- Filter and dry the resulting polymer under vacuum.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: Workflow for the Sonogashira coupling of **1,9-Decadiyne**.

[Click to download full resolution via product page](#)

Caption: Workflow for the ADMET polymerization of **1,9-Decadiyne**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,9-Decadiyne | 1720-38-3 | Benchchem [benchchem.com]
- 2. 1,9-Decadiyne, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 1,9-Decadiyne, 97% | Fisher Scientific [fishersci.ca]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 1,9-Decadiyne | C10H14 | CID 74400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [deca-1,9-diyne](http://chembk.com) [chembk.com]
- 8. 1,9-Decadiyne, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [Commercial Availability and Synthetic Applications of 1,9-Decadiyne: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b160743#commercial-availability-and-suppliers-of-1-9-decadiyne\]](https://www.benchchem.com/product/b160743#commercial-availability-and-suppliers-of-1-9-decadiyne)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com